CBB1007 trihydrochloride

Epigenetics LSD1 Inhibition Reversible Inhibitors

CBB1007 trihydrochloride is a reversible, substrate-competitive LSD1 inhibitor, distinct from irreversible TCP-based alternatives. It offers temporal control in washout studies and selectively targets pluripotent cancer cells (IC50 ≤5 µM) while sparing non-pluripotent cells (IC50 ≥100 µM). This high-purity salt (≥98%) enhances aqueous solubility for precise epigenetic research.

Molecular Formula C27H37Cl3N8O4
Molecular Weight 644.0 g/mol
Cat. No. B1149966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1007 trihydrochloride
Molecular FormulaC27H37Cl3N8O4
Molecular Weight644.0 g/mol
Structural Identifiers
InChIInChI=1S/C27H34N8O4.3ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);3*1H
InChIKeyRIIIVYLDVVJOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBB1007 Trihydrochloride: Procurement-Grade Selective LSD1 Inhibitor for Pluripotent Cancer Research


CBB1007 trihydrochloride (CAS 2070015-03-9) is a cell-permeable amidino-guanidinium compound that functions as a reversible, substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It demonstrates an IC50 of 5.27 µM for human LSD1 in biochemical assays and exhibits selectivity over related histone demethylases, including LSD2 and JARID1A . This compound is supplied as a trihydrochloride salt with a molecular weight of 643.99 g/mol, offering enhanced aqueous solubility compared to its free base form .

Why Generic LSD1 Inhibitor Substitution Fails: CBB1007 Trihydrochloride's Reversibility and Pluripotency-Selective Profile


Substituting CBB1007 trihydrochloride with other LSD1 inhibitors is scientifically inadvisable due to fundamental differences in mechanism, selectivity, and cellular targeting. While many LSD1 inhibitors are irreversible covalent modifiers derived from tranylcypromine, CBB1007 acts reversibly and competes with substrate binding, a property that may permit more nuanced temporal control of LSD1 activity in experimental systems [1]. Furthermore, CBB1007 exhibits a distinct functional selectivity: it preferentially arrests growth in pluripotent cancer cells (IC50 ≤ 5 µM) while sparing non-pluripotent cancer and normal somatic cells (IC50 ≥ 100 µM), a profile not uniformly shared by other LSD1 inhibitors . These differentiating characteristics, detailed quantitatively below, preclude simple interchange with in-class alternatives.

CBB1007 Trihydrochloride: Quantifiable Differentiation Evidence for Scientific Procurement


Reversible, Substrate-Competitive Mechanism Differentiates CBB1007 from Irreversible TCP-Based LSD1 Inhibitors

CBB1007 trihydrochloride acts as a reversible, substrate-competitive inhibitor of LSD1, in contrast to the irreversible inhibition exhibited by tranylcypromine (TCP) and its clinical derivatives (e.g., ORY-1001, GSK2879552) [1]. This mechanistic distinction is critical for experimental applications where washout or temporal control of enzyme activity is required. While direct kinetic constants (Ki) for CBB1007 were not universally reported in the same assay as TCP comparators, the reversible nature is established by its competitive binding mode with respect to the H3K4 peptide substrate .

Epigenetics LSD1 Inhibition Reversible Inhibitors

Differential Pluripotent Cancer Cell Growth Arrest: CBB1007 Exhibits 20-Fold Selectivity Over Non-Pluripotent Cells

CBB1007 trihydrochloride preferentially arrests the growth of pluripotent tumor cells with minimal effect on non-pluripotent cancer or normal somatic cells. In cell viability assays, CBB1007 exhibited an IC50 ≤ 5 µM against pluripotent teratocarcinoma and embryonic carcinoma cells, whereas IC50 values for non-pluripotent cancer cells and normal somatic cells were ≥ 100 µM [1]. This 20-fold differential sensitivity is a distinguishing feature not uniformly observed with other LSD1 inhibitors such as SP2509 or GSK-LSD1, which often exhibit broad cytotoxicity across multiple cell types [2][3].

Pluripotent Cancer Selective Cytotoxicity Teratocarcinoma

Intra-Class Selectivity: CBB1007 Spares LSD2 and JARID1A, Unaffected by Common Off-Target Demethylases

CBB1007 trihydrochloride demonstrates functional selectivity for LSD1 over the closely related histone demethylases LSD2 and JARID1A. In enzymatic assays, CBB1007 at concentrations up to 5 µM completely blocked LSD1-mediated demethylation of H3K4Me2 and H3K4Me but had no significant effect on LSD2 or JARID1A activities . This contrasts with some broader-spectrum demethylase inhibitors that may concurrently target multiple family members, complicating interpretation of phenotypic outcomes [1].

LSD1 Selectivity LSD2 JARID1A Histone Demethylase

H3K4 Methylation Specificity: CBB1007 Modulates H3K4Me2/Me1 Without Affecting H3K4Me3 or H3K9Me2

CBB1007 trihydrochloride exhibits precise specificity in modulating histone H3 lysine 4 (H3K4) methylation states. Cellular treatment with CBB1007 increases levels of H3K4Me2 and H3K4Me (IC50 ≤ 5 µM) while leaving H3K4Me3 and H3K9Me2 unaltered . This pattern distinguishes CBB1007 from pan-demethylase inhibitors or compounds with broader histone modification effects, providing a targeted tool for dissecting LSD1's specific role in H3K4 demethylation [1].

H3K4 Methylation Epigenetic Marks Histone Modification

Cell Permeability and Aqueous Solubility: Trihydrochloride Salt Form Enhances Experimental Utility

CBB1007 trihydrochloride is a cell-permeable compound, with the trihydrochloride salt form providing enhanced aqueous solubility (≥ 54 mg/mL in DMSO) compared to the free base . This formulation advantage reduces the need for specialized solubilization agents and facilitates consistent dosing in cell culture experiments. In contrast, some LSD1 inhibitors (e.g., SP2509) exhibit lower aqueous solubility, potentially limiting their utility in certain in vitro assays .

Cell Permeability Solubility Trihydrochloride Salt

CBB1007 Trihydrochloride: Validated Application Scenarios for Pluripotent Cancer and Epigenetic Research


Investigating LSD1 Dependency in Pluripotent Cancer Models (Teratocarcinoma, Embryonic Carcinoma, Seminoma)

CBB1007 trihydrochloride is ideally suited for studies examining LSD1 addiction in pluripotent cancer cells, including teratocarcinoma, embryonic carcinoma, and seminoma. The compound's 20-fold selectivity for pluripotent over non-pluripotent cells (IC50 ≤ 5 µM vs. ≥ 100 µM) provides a clear experimental window for assessing LSD1 dependency in these tumor types [1]. Researchers can employ CBB1007 to validate LSD1 as a therapeutic target in Oct4/Sox2-expressing cancers while minimizing confounding cytotoxicity in co-cultured stromal or normal cells .

Epigenetic Reactivation of Silenced Genes via H3K4Me2/Me1 Modulation

CBB1007 trihydrochloride enables precise epigenetic studies focused on H3K4 methylation dynamics. By specifically increasing H3K4Me2 and H3K4Me levels without affecting H3K4Me3 or H3K9Me2, CBB1007 provides a clean tool for reactivating epigenetically silenced genes under LSD1 control [1]. This application is particularly valuable in differentiation studies where LSD1-mediated repression of lineage-specific genes must be alleviated. The compound has been shown to activate CHRM4/M4-ArchR and SCN3A genes in F9 cells with an IC50 ≤ 3.74 µM, demonstrating functional on-target epigenetic modulation .

Reversible LSD1 Inhibition for Washout and Temporal Control Experiments

The reversible, substrate-competitive mechanism of CBB1007 trihydrochloride makes it a superior choice for experiments requiring temporal control of LSD1 inhibition, such as washout studies to assess recovery of H3K4 methylation or gene expression changes [1]. Unlike irreversible TCP-based inhibitors that permanently inactivate LSD1, CBB1007 allows researchers to dissect the kinetics of LSD1-dependent processes and distinguish between direct and indirect transcriptional effects. This property is essential for accurate interpretation of LSD1's role in dynamic cellular processes .

LSD1-Specific Pathway Analysis with Minimal Off-Target Demethylase Interference

CBB1007 trihydrochloride's selectivity for LSD1 over LSD2 and JARID1A enables clean dissection of LSD1-specific signaling pathways [1]. In studies where LSD2 or JARID1A may confound results—such as in certain leukemia or solid tumor models—CBB1007 provides a targeted approach to link observed phenotypes directly to LSD1 inhibition. This specificity reduces the need for genetic knockdown controls to validate target engagement, streamlining experimental workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBB1007 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.